molecular formula C17H28FN3O B2497671 N-(adamantan-1-yl)-4-(2-fluoroethyl)piperazine-1-carboxamide CAS No. 2034226-72-5

N-(adamantan-1-yl)-4-(2-fluoroethyl)piperazine-1-carboxamide

Cat. No.: B2497671
CAS No.: 2034226-72-5
M. Wt: 309.429
InChI Key: PSECADIVKKDJAY-UHFFFAOYSA-N
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Description

“N-(adamantan-1-yl)-4-(2-fluoroethyl)piperazine-1-carboxamide” is a synthetic compound that features an adamantane group, a piperazine ring, and a fluoroethyl group. Compounds with these structural motifs are often explored for their potential pharmacological properties, including antiviral, antibacterial, and anticancer activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(adamantan-1-yl)-4-(2-fluoroethyl)piperazine-1-carboxamide” typically involves the following steps:

    Formation of the Adamantane Derivative: Adamantane is functionalized to introduce a reactive group, such as a carboxylic acid or an amine.

    Piperazine Functionalization: Piperazine is modified to introduce the fluoroethyl group, often through nucleophilic substitution reactions.

    Coupling Reaction: The functionalized adamantane and piperazine derivatives are coupled using a suitable coupling reagent, such as EDCI or DCC, under mild conditions to form the final compound.

Industrial Production Methods

Industrial production methods may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the adamantane or piperazine moieties.

    Reduction: Reduction reactions could be used to modify the functional groups on the piperazine ring.

    Substitution: Nucleophilic or electrophilic substitution reactions may occur at the fluoroethyl group or the piperazine ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, sulfonates.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various alkyl or aryl groups.

Scientific Research Applications

Chemistry

    Catalysis: The compound could be used as a ligand in catalytic reactions.

    Material Science:

Biology

    Antiviral: Potential antiviral activity against specific viruses.

    Antibacterial: Exploration of antibacterial properties.

Medicine

    Drug Development: Investigation as a lead compound for the development of new therapeutic agents.

Industry

    Chemical Industry: Use as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of “N-(adamantan-1-yl)-4-(2-fluoroethyl)piperazine-1-carboxamide” would depend on its specific biological target. Generally, it could interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(adamantan-1-yl)-4-(2-chloroethyl)piperazine-1-carboxamide
  • N-(adamantan-1-yl)-4-(2-bromoethyl)piperazine-1-carboxamide
  • N-(adamantan-1-yl)-4-(2-iodoethyl)piperazine-1-carboxamide

Uniqueness

The presence of the fluoroethyl group in “N-(adamantan-1-yl)-4-(2-fluoroethyl)piperazine-1-carboxamide” may confer unique properties, such as increased metabolic stability or altered binding affinity to biological targets, compared to its chloro, bromo, or iodo analogs.

Properties

IUPAC Name

N-(1-adamantyl)-4-(2-fluoroethyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28FN3O/c18-1-2-20-3-5-21(6-4-20)16(22)19-17-10-13-7-14(11-17)9-15(8-13)12-17/h13-15H,1-12H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSECADIVKKDJAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCF)C(=O)NC23CC4CC(C2)CC(C4)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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